CCG-224406

Description

Properties

IUPAC Name |

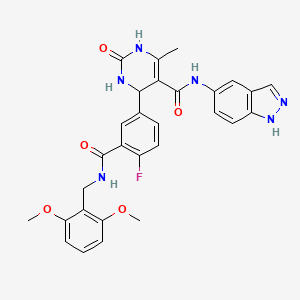

4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJWWWZXJNOLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Selective Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)

An In-Depth Technical Guide to the Mechanism of Action of CCG-224406

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of GRK2, a key enzyme involved in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By selectively binding to GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby modulating downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of GRK2 and a potential therapeutic agent for conditions characterized by dysregulated GRK2 activity, such as heart failure.[1]

The development of this compound was the result of a structure-based drug design campaign.[2] This approach utilized the co-crystal structure of a known GRK2 inhibitor to guide the synthesis of a library of hybrid inhibitors, ultimately leading to the identification of this compound with its optimized potency and selectivity.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various kinase assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Potency of this compound against GRK2

| Compound | Target | IC50 (nM) | Assay Description | Reference |

| This compound | GRK2 | 130 | Inhibition of full-length C-terminal hexahistidine-tagged GRK2 S670A mutant, expressed in High Five insect cells, using tubulin as a substrate, measured by SDS-PAGE.[1] | Waldschmidt HV, et al. 2016 |

Note: Some commercial suppliers report an IC50 of 13 nM, but the primary literature indicates 130 nM.[1][2]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Selectivity vs. GRK2 | Notes | Reference |

| Other GRK | >700-fold | Demonstrates high selectivity over other GRK subfamily members. | Waldschmidt HV, et al. 2016 |

| PKA | High Selectivity | Specific quantitative data not available in the reviewed abstracts. | Waldschmidt HV, et al. 2016 |

| ROCK1 | No detectable inhibition | Shows no significant inhibition of Rho-associated coiled-coil kinase 1. | Waldschmidt HV, et al. 2016 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

GRK2 Inhibition Assay (Based on Waldschmidt HV, et al. 2016)

This protocol describes the in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

1. Materials and Reagents:

-

Recombinant full-length C-terminal hexahistidine-tagged GRK2 S670A mutant (expressed in High Five insect cells)

-

Tubulin (substrate)

-

This compound (test compound)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)

-

SDS-PAGE gels and reagents

-

Phosphorimager or other suitable detection method for phosphorylated proteins

2. Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction vessel, combine the recombinant GRK2 enzyme, tubulin substrate, and the diluted this compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP (containing a radiolabel such as [γ-³²P]ATP for detection, or using a non-radioactive detection method).

-

Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE to resolve the phosphorylated tubulin from other components.

-

Visualize and quantify the amount of phosphorylated tubulin using a phosphorimager or other appropriate detection method.

-

Plot the percentage of inhibition of GRK2 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship Diagram

Caption: Logical relationship of this compound to its target and selectivity profile.

References

Unveiling the Core Function of CCG-224406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide delineates the fundamental function of this compound, its mechanism of action, and its potential therapeutic applications. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a visual representation of its role in cellular signaling pathways.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes. The desensitization and internalization of these receptors are critically regulated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a pivotal role in cardiovascular function, neuronal signaling, and inflammatory responses. Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, hypertension, and other chronic diseases. This compound has emerged as a valuable research tool and a potential therapeutic lead compound for its ability to selectively inhibit GRK2.

Mechanism of Action: Selective Inhibition of GRK2

This compound functions as an ATP-competitive inhibitor of GRK2. It binds to the ATP-binding pocket of the kinase domain of GRK2, preventing the phosphorylation of activated GPCRs. This inhibition of GRK2-mediated phosphorylation leads to a prolonged signaling cascade by the GPCR, as the receptor remains active and coupled to its cognate G proteins.

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy and specificity of this compound have been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and significant selectivity over other related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |

| GRK2 | 13 | - |

| GRK1 | >10,000 | >769 |

| GRK5 | >10,000 | >769 |

| PKA | >10,000 | >769 |

| ROCK1 | >10,000 | >769 |

Data sourced from Waldschmidt HV, et al. J Med Chem. 2016.

Signaling Pathway Modulation

GRK2 is a key node in multiple signaling pathways. By inhibiting GRK2, this compound can modulate downstream cellular events. One of the critical pathways influenced by GRK2 is the RhoA signaling cascade, which plays a central role in cell migration, proliferation, and fibrosis.

GRK2 and the RhoA-MRTF-A/SRF Pathway

GRK2 has been shown to interact with and be activated by RhoA. This interaction can lead to the activation of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) pathway, which drives the transcription of genes involved in cytoskeletal organization and fibrosis. Inhibition of GRK2 by this compound is predicted to attenuate this signaling axis.

Experimental Protocols

In Vitro GRK2 Kinase Activity Assay

This protocol is adapted from the methods described in Waldschmidt HV, et al. J Med Chem. 2016.

Objective: To determine the in vitro inhibitory activity of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

Fluorescein-labeled polypeptide substrate (e.g., fluorescein-casein)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.

-

Add the GRK2 enzyme to all wells except for the negative control.

-

Add the fluorescein-labeled substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Potential Therapeutic Applications

The selective inhibition of GRK2 by this compound suggests its potential utility in various therapeutic areas where GRK2 is upregulated and contributes to disease pathogenesis.

-

Heart Failure: Elevated GRK2 levels in failing hearts lead to β-adrenergic receptor desensitization and diminished cardiac contractility. Inhibition of GRK2 could restore β-adrenergic signaling and improve cardiac function.

-

Fibrotic Diseases: The involvement of the GRK2-RhoA axis in promoting fibrotic gene expression suggests that this compound could be a potential anti-fibrotic agent in conditions such as cardiac fibrosis, pulmonary fibrosis, and scleroderma.

-

Chronic Pain and Opioid Tolerance: GRK2 plays a role in the desensitization of opioid receptors. Inhibiting GRK2 may enhance the analgesic effects of opioids and reduce the development of tolerance.

Conclusion

This compound is a powerful pharmacological tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for a range of disorders characterized by GRK2 dysregulation. This technical guide provides a foundational understanding of the core function of this compound to aid researchers and drug development professionals in their scientific endeavors.

CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The regulation of GPCR signaling is a tightly controlled process, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs, a key mechanism for terminating receptor signaling. Among the seven members of the GRK family, GRK2 is ubiquitously expressed and has emerged as a critical regulator of cardiovascular, metabolic, and inflammatory signaling pathways. Elevated GRK2 levels and activity are associated with conditions such as heart failure, making it a compelling therapeutic target. CCG-224406 is a potent and highly selective small molecule inhibitor of GRK2 that has been developed as a valuable tool for studying GRK2 biology and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.

Core Concepts: GRK2 Signaling Pathway

GRK2 is a serine/threonine kinase that phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also mediate receptor internalization and can initiate G protein-independent signaling cascades. The canonical GRK2 signaling pathway is depicted below.

Data Presentation: Quantitative Profile of this compound

The potency and selectivity of this compound have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound and other relevant GRK2 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound Against GRK2

| Compound | IC50 (nM) for GRK2 |

| This compound | 130 [1][2][3] |

| Takeda103A | 20[1][3] |

| GSK180736A | 770[1][3] |

| CMPD101 | 18[1] |

Table 2: Selectivity Profile of this compound

| Kinase | This compound IC50 (nM) | Selectivity over GRK2 (>fold) |

| GRK2 | 130 [1][2][3] | - |

| GRK1 | >100,000 | >700[4][5] |

| GRK5 | >100,000 | >700[4][5] |

| PKA | >100,000 | >770 |

| ROCK1 | No detectable inhibition | N/A[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.

GRK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the kinase. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP-binding site of the kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of GRK2 enzyme and Eu-anti-GST antibody in kinase buffer.

-

Prepare a 4X stock solution of the kinase tracer in kinase buffer.

-

Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of the 2X GRK2/Eu-anti-GST antibody mixture to each well.

-

Add 5 µL of the 4X kinase tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Assays (PKA and ROCK1)

To determine the selectivity of this compound, its inhibitory activity was assessed against other kinases, such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). A common method for this is a radiometric filter binding assay.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase (PKA or ROCK1), a specific substrate peptide (e.g., Kemptide for PKA), kinase buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

-

Washing and Detection:

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the substrate peptide, which binds to the filter paper, is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based GRK2 Activity Assay

To assess the activity of this compound in a cellular context, a common approach is to measure the desensitization of a GPCR known to be regulated by GRK2, such as the β2-adrenergic receptor (β2AR), in a cell line like HEK293.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293 cells expressing the β2AR.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with a β-agonist, such as isoproterenol, for a short period.

-

-

Measurement of Downstream Signaling:

-

A common readout is the measurement of cyclic AMP (cAMP) levels, a second messenger produced upon β2AR activation.

-

Lyse the cells and measure cAMP levels using a commercially available ELISA or TR-FRET-based assay.

-

-

Data Analysis:

-

A potent GRK2 inhibitor like this compound is expected to attenuate the isoproterenol-induced desensitization of the β2AR, leading to a sustained or enhanced cAMP response compared to vehicle-treated cells.

-

The effect of this compound can be quantified by comparing the cAMP levels in inhibitor-treated versus vehicle-treated cells.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of GRK2-mediated signaling in health and disease. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutics for heart failure and other GRK2-associated pathologies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Rho/MRTF/SRF Inhibition: A Technical Guide to the Discovery and Synthesis of a Novel Class of Anti-Fibrotic Agents

A note to the reader: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "CCG-224406." This guide will therefore focus on the discovery, synthesis, and characterization of the well-documented and closely related class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to which it likely belongs. We will use representative molecules such as CCG-203971, CCG-222740, and CCG-232601 to illustrate the core principles of this important class of investigational compounds.

Introduction: Targeting the Rho/MRTF/SRF Pathway

The Rho/MRTF/SRF signaling pathway is a critical regulator of gene transcription in response to changes in the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is a key factor in the pathology of fibrotic diseases and cancer metastasis.[2] The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, driving the transcription of target genes, many of which are involved in the fibrotic process, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4]

The small molecule inhibitors discussed herein, including the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, represent a promising therapeutic strategy to counteract these pathological processes by disrupting this signaling cascade.[5]

Discovery via High-Throughput Screening

The initial identification of this class of inhibitors was achieved through a phenotypic high-throughput screen (HTS). This approach involves testing large libraries of chemical compounds for their ability to modulate a specific cellular phenotype, in this case, the transcriptional activity of the SRF.

Experimental Protocol: High-Throughput Screening for SRF-Mediated Transcription

A common method for such a screen is a luciferase reporter gene assay.[5]

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfection efficiency and robust growth characteristics.[4]

Reporter Construct: The cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). This makes the expression of luciferase directly dependent on the activity of SRF. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Screening Protocol:

-

Cell Plating: HEK293T cells are seeded into 384-well or 1536-well microplates.

-

Transfection: The SRE-luciferase and Renilla luciferase plasmids are transfected into the cells.

-

Compound Addition: The chemical library compounds are added to the wells at a defined concentration.

-

Pathway Stimulation: The Rho/MRTF/SRF pathway is stimulated, for example, by the addition of serum or lysophosphatidic acid (LPA).

-

Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Luciferase Assay: A dual-luciferase reporter assay system is used to measure the luminescence from both firefly and Renilla luciferase.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for differences in cell number and transfection efficiency. Hits are identified as compounds that significantly reduce this ratio without causing cytotoxicity.

Workflow for High-Throughput Screening and Hit Validation

Caption: Workflow for the discovery and validation of Rho/MRTF/SRF inhibitors.

Synthesis of Oxadiazole-Thioether Rho/MRTF/SRF Inhibitors

While the exact synthesis of this compound is not documented, the general synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of inhibitors has been described.[5][6] The following is a representative synthetic scheme.

A multi-component, enzyme-catalyzed process can be employed for the synthesis of 1,3,4-oxadiazole thioether derivatives.[6] A general chemical synthesis approach would involve the formation of the oxadiazole ring followed by the attachment of the thioalkanoic acid side chain.

General Synthetic Protocol:

-

Hydrazide Formation: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine hydrate to yield the aroylhydrazide.

-

Oxadiazole Ring Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized, often with an acid catalyst, to form the 5-aryl-1,3,4-oxadiazole-2-thiol.

-

Thioether Linkage: The oxadiazole-thiol is then alkylated with an appropriate haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) in the presence of a base.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative Rho/MRTF/SRF inhibitors.

| Compound | Assay | Cell Line | IC50 | Reference(s) |

| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [7][8] |

| SRE-Luciferase (RhoA/C activated) | - | 6.4 µM | [9] | |

| PC-3 Cell Migration | PC-3 | 4.2 µM | [9][10] | |

| Cell Viability | WI-38 | 12 µM | [11] | |

| Cell Viability | C2C12 | 10.9 µM | [11] | |

| CCG-222740 | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [12][13] |

| Cell Viability | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [14][15] | |

| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [16][17] |

| Cell Viability | WI-38 | 14.2 µM | [11] | |

| Cell Viability | C2C12 | 12.9 µM | [11] |

Key Experimental Protocols

Fibroblast-Mediated Collagen Contraction Assay

This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis that is dependent on the Rho/MRTF/SRF pathway.

Protocol:

-

Collagen Gel Preparation: Fibroblasts are suspended in a solution of neutralized type I collagen.

-

Gel Polymerization: The cell-collagen suspension is dispensed into a 24-well plate and allowed to polymerize at 37°C.

-

Gel Release: Once polymerized, the gels are gently released from the sides of the wells.

-

Treatment: The test compounds are added to the culture medium surrounding the floating collagen gels.

-

Contraction Measurement: The area of the collagen gels is measured at regular intervals over 24-48 hours. A decrease in gel area indicates contraction.

-

Data Analysis: The percentage of contraction is calculated relative to control (vehicle-treated) gels. IC50 values are determined from the dose-response curve.

Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins

Western blotting is used to determine the effect of the inhibitors on the protein levels of key components of the signaling pathway.

Protocol:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, MRTF-A, SRF, α-SMA) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

The Rho/MRTF/SRF Signaling Pathway

Caption: The Rho/MRTF/SRF signaling cascade and the point of intervention for inhibitors.

References

- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic synthesis of oxadiazole thioethers and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. plus.labcloudinc.com [plus.labcloudinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to CCG-224406: A Potent and Selective GRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is implicated in the pathophysiology of various diseases, most notably heart failure. By attenuating the desensitization of GPCRs, such as the β-adrenergic receptors, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Internal Analysis |

| Molecular Formula | C29H27FN6O5 | [1] |

| Molecular Weight | 558.57 g/mol | [1] |

| CAS Number | 1870843-22-3 | [1] |

| SMILES | O=C(NC1=CC=C2N=CNC2=C1)C1=C(C)NC(C2=CC(C(N(CC3=C(OC)C=CC=C3OC))=O)=C(F)C=C2)NC1=O | Internal Analysis |

| Predicted logP | 3.8 | Internal Analysis |

| Predicted pKa | Acidic: 8.5, Basic: 2.1 | Internal Analysis |

| Predicted Aqueous Solubility | Low | Internal Analysis |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In canonical GPCR signaling, agonist binding to a receptor (e.g., the β-adrenergic receptor) triggers a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits then recruit GRK2 to the plasma membrane. GRK2 subsequently phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor and attenuation of downstream signaling.

By inhibiting the catalytic activity of GRK2, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment and subsequent receptor desensitization, thereby prolonging and enhancing G protein-mediated signaling.

Beyond its canonical role, GRK2 is also known to have non-GPCR-related functions, including the modulation of the MEK/ERK signaling pathway. The precise impact of this compound on these non-canonical pathways is an area of ongoing investigation.

In Vitro Efficacy and Selectivity

This compound has been demonstrated to be a potent inhibitor of GRK2 with high selectivity over other related kinases.

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. GRK2 | Source |

| GRK2 | 13 | - | [1] |

| Other GRK Subfamilies | >9,100 | >700-fold | [1] |

| ROCK1 | No detectable inhibition | - | [1] |

Experimental Protocols

GRK2 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commonly used methods for assessing GRK2 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

GRK2 substrate (e.g., purified rhodopsin or a peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to their final concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the GRK2 enzyme solution to each well. c. Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP, which is then used to generate a luminescent signal. b. Read the luminescence on a plate reader.

-

Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Studies

As of the latest available information, specific in vivo studies detailing the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models have not been extensively published in peer-reviewed literature. However, the potent in vitro profile of this compound suggests its potential for further investigation in preclinical models of diseases where GRK2 is implicated, such as heart failure.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Future research should focus on characterizing its in vivo properties, including its pharmacokinetic profile and efficacy in relevant disease models. Elucidating the full extent of its effects on both canonical and non-canonical GRK2 signaling pathways will be crucial for its potential translation into a therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption.

References

An In-depth Technical Guide on MRTF/SRF Pathway Inhibitors for Basic Science Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway and the utility of its small molecule inhibitors, exemplified by the "CCG" series of compounds, in basic science research. While the specific compound "CCG-224406" is not prominently documented in publicly available literature, this guide will focus on the well-characterized principles and applications of this class of inhibitors.

The MRTF/SRF Signaling Pathway: A Core Regulator of Cellular Function

The Serum Response Factor (SRF) is a ubiquitously expressed MADS-box transcription factor that plays a pivotal role in controlling the expression of a wide array of genes involved in cell proliferation, differentiation, migration, and cytoskeletal dynamics.[1][2][3][4][5] SRF binds to a DNA consensus sequence known as the CArG box [CC(A/T)6GG], which is present in the regulatory regions of numerous target genes.[1][4][5]

The transcriptional activity of SRF is critically dependent on its interaction with powerful coactivators, most notably the Myocardin-Related Transcription Factors (MRTFs), which include MRTF-A and MRTF-B.[1][2] The MRTF/SRF signaling axis serves as a key integrator of extracellular cues and the intracellular actin cytoskeleton.

The activation of this pathway is intricately linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through a direct binding interaction with globular actin (G-actin). Upon stimulation by extracellular signals that activate Rho GTPases, there is a shift in actin dynamics towards polymerization into filamentous actin (F-actin).[6][7] This process depletes the cytoplasmic pool of G-actin, leading to the release of MRTFs. Once liberated, MRTFs translocate to the nucleus, where they form a complex with SRF, potently activating the transcription of target genes.[1]

Given its central role in fundamental cellular processes, dysregulation of the MRTF/SRF pathway has been implicated in a variety of diseases, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[3][4][8]

CCG-Series Inhibitors: Mechanism of Action

The "CCG" series of small molecules are inhibitors of the MRTF/SRF signaling pathway.[3][4] For instance, the compound CCG-203971 has been shown to dose-dependently inhibit the activation of hepatic stellate cells (HSCs), which is a key event in the progression of liver fibrosis.[8] The primary mechanism of these inhibitors is the disruption of the MRTF/SRF-mediated transcriptional program. By preventing the nuclear accumulation of MRTF and its subsequent interaction with SRF, these compounds effectively block the expression of downstream target genes that are crucial for pathological processes like extracellular matrix deposition in fibrosis.[8]

Quantitative Data on MRTF/SRF Inhibition

The following table summarizes the effects of a representative MRTF/SRF inhibitor, CCG-203971, on the functional activity of activated hepatic stellate cells (HSCs).

| Compound | Biological Process | Cell Type | Effect | Citation |

| CCG-203971 | Actin Cytoskeleton Dynamics | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Contraction | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Migration | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Proliferation | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Type 1 Collagen (COL.1) Expression | Activated HSCs | Decreased expression | [8] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to investigate the effects of MRTF/SRF inhibitors.

-

Cell Line: Primary human or rodent hepatic stellate cells (HSCs) are a standard model for studying liver fibrosis.[8]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Inhibitor Preparation: A stock solution of the CCG compound is prepared in dimethyl sulfoxide (DMSO). This stock is then serially diluted in culture medium to achieve the desired final concentrations for experiments.

-

Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the CCG inhibitor or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose). The duration of treatment will vary depending on the specific assay.

-

Objective: To quantify the transcriptional activity of the MRTF/SRF complex.

-

Methodology:

-

Cells are transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple CArG boxes and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Following transfection, cells are treated with the CCG inhibitor or vehicle control.

-

After the treatment period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

-

-

Objective: To visualize the effect of the inhibitor on the subcellular localization of MRTF-A.

-

Methodology:

-

Cells are grown on glass coverslips and treated with the CCG inhibitor or vehicle.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Cells are then incubated with a primary antibody against MRTF-A, followed by a fluorescently labeled secondary antibody.

-

The nucleus is counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

Visualizations of Signaling Pathways and Workflows

Caption: MRTF/SRF signaling pathway and the point of intervention by CCG inhibitors.

Caption: Workflow for an SRF reporter gene assay to test inhibitor efficacy.

References

- 1. Myocardin-related transcription factors are required for cardiac development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of serum response factor activity by a family of myocardin-related transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging role for the Serum Response Factor (SRF) as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative transcriptional activation by serum response factor and the high mobility group protein SSRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myocardin related transcription factors are required for coordinated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myocardin-related transcription fa ... | Article | H1 Connect [archive.connect.h1.co]

- 8. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on CCG-224406 Effects

Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "CCG-224406." As a result, a detailed technical guide on its effects, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time. The information presented below is a generalized framework based on common practices in drug discovery and development, which would be applicable should data on this compound become available.

Quantitative Data Summary

A critical aspect of preliminary studies on any novel compound involves the quantification of its biological effects. This data is typically presented in a structured format to allow for clear interpretation and comparison. Should research on this compound be published, it would likely include tables summarizing key in vitro and in vivo data points.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound Value | Positive Control |

| Cell Viability | e.g., HEK293 | IC50 (µM) | Data Not Available | e.g., Staurosporine |

| Target Engagement | e.g., Specific Receptor | EC50 (nM) | Data Not Available | Known Ligand |

| Reporter Gene | e.g., Luciferase Assay | Fold Activation | Data Not Available | Known Activator |

| Western Blot | Various | Protein Expression Change | Data Not Available | N/A |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Endpoint | Result | p-value |

| e.g., Disease Model | e.g., 10 mg/kg, i.p., daily | e.g., Tumor Volume | Data Not Available | N/A |

| e.g., Pharmacokinetic Study | e.g., Single 5 mg/kg IV dose | Cmax (ng/mL) | Data Not Available | N/A |

| T1/2 (hours) | Data Not Available | N/A |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are examples of experimental protocols that would likely be employed in the preliminary characterization of a compound like this compound.

Cell Viability Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC50 value.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, which can reveal the compound's effect on protein expression or signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following examples are rendered using the DOT language for Graphviz.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism where this compound activates a G-protein coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.

Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro screening of a novel compound.

CCG-224406: A Deep Dive into Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-224406 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling. Elevated GRK2 activity is implicated in the pathogenesis of heart failure, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering valuable insights for researchers and drug development professionals working on GRK2-targeted therapies. The development of this compound arose from a structure-based drug design campaign, leveraging the structural scaffolds of known GRK2 inhibitors, paroxetine and GSK180736A.

Target Specificity and Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic utility, minimizing off-target effects and enhancing its safety profile. This compound has demonstrated exceptional selectivity for GRK2 over other closely related kinases.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against a panel of kinases was determined using in vitro phosphorylation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Selectivity vs. GRK2 |

| GRK2 | 130 | - |

| GRK1 | >100,000 | >769-fold |

| GRK5 | >100,000 | >769-fold |

| PKA | >100,000 | >769-fold |

| ROCK1 | No detectable inhibition | - |

Data sourced from Waldschmidt et al., J. Med. Chem. 2016, 59 (8), 3793–3807.

As the data indicates, this compound exhibits a remarkable selectivity of over 700-fold for GRK2 compared to other GRK subfamilies (GRK1 and GRK5) and shows no detectable inhibition of ROCK1, another kinase implicated in cardiovascular function.[1] This high degree of selectivity underscores its potential as a precise therapeutic agent.

Experimental Protocols

The following section details the key experimental methodology used to characterize the inhibitory activity of this compound.

In Vitro Rhodopsin Phosphorylation Assay for GRK2 Inhibition

This assay measures the ability of an inhibitor to block the phosphorylation of rhodopsin, a well-established substrate for GRK2.

Materials:

-

Purified, recombinant human GRK2

-

Bovine rod outer segment (ROS) membranes containing rhodopsin

-

[γ-³²P]ATP (radiolabeled ATP)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified GRK2, and ROS membranes.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated rhodopsin band by autoradiography.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Pathways

GRK2 Signaling Pathway in Heart Failure

In the context of heart failure, GRK2 plays a pivotal role in the desensitization of β-adrenergic receptors (β-ARs), leading to a diminished cardiac response to catecholamines. Inhibition of GRK2 by this compound is designed to counteract this maladaptive process.

Caption: GRK2-mediated desensitization of β-adrenergic receptors in heart failure and the point of intervention for this compound.

Experimental Workflow for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. The following diagram illustrates a typical workflow.

Caption: A streamlined workflow for determining the kinase selectivity profile of this compound.

Logical Relationship in Structure-Based Design of this compound

The design of this compound was a rational, structure-guided process that built upon existing knowledge of GRK2 inhibitors.

Caption: The logical progression of the structure-based design of this compound from known GRK2 inhibitor scaffolds.

Conclusion

This compound stands out as a highly potent and selective inhibitor of GRK2. Its impressive selectivity profile, born from a rational, structure-guided design process, makes it a valuable tool for dissecting the role of GRK2 in health and disease, and a promising lead compound for the development of novel therapeutics for heart failure and other conditions characterized by GRK2 dysregulation. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for CCG-224406 In Vitro Kinase Assay

Introduction

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of the compound CCG-224406. Kinase inhibitors are a critical class of therapeutic agents, and robust in vitro assays are essential for their characterization. This protocol is designed for researchers, scientists, and drug development professionals to determine the potency and selectivity of this compound against its target kinase. The following sections detail the necessary reagents, experimental setup, and data analysis procedures.

I. Overview of the In Vitro Kinase Assay

An in vitro kinase assay is a biochemical assay that measures the activity of a kinase enzyme. The fundamental principle involves incubating the kinase with its specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence.

II. Materials and Reagents

A comprehensive list of required materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalogue No. | Storage |

| Target Kinase | Varies | Varies | -80°C |

| Kinase Substrate | Varies | Varies | -20°C |

| This compound | Varies | Varies | -20°C |

| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |

| Kinase Buffer (e.g., Tris-HCl, HEPES) | Varies | Varies | 4°C |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

| 96-well Assay Plates | Corning | 3694 | Room Temp |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |

| Multimode Plate Reader | Varies | Varies | N/A |

III. Experimental Protocol

This protocol outlines the steps for a typical in vitro kinase assay using a luminescence-based method (ADP-Glo™) to quantify kinase activity.

A. Reagent Preparation

-

Kinase Reaction Buffer (1X): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

ATP Solution: Prepare a stock solution of 10 mM ATP in water. The final ATP concentration in the assay will depend on the specific kinase and experimental goals (e.g., Kₘ of ATP).

-

Kinase and Substrate Solutions: Dilute the target kinase and its corresponding substrate to the desired working concentrations in the Kinase Reaction Buffer. The optimal concentrations should be empirically determined.

-

This compound Serial Dilutions: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

B. Assay Procedure

-

Compound Addition: Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Kinase and Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

-

Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

-

Termination and ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a multimode plate reader.

IV. Data Presentation and Analysis

The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of this compound.

A. Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

-

Signal_inhibitor: Luminescence from wells containing this compound.

-

Signal_vehicle: Luminescence from wells containing only the vehicle (DMSO).

-

Signal_background: Luminescence from wells without kinase.

B. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Quantitative Data Summary

| Parameter | Value |

| Kinase Concentration | [Specify] nM |

| Substrate Concentration | [Specify] µM |

| ATP Concentration | [Specify] µM |

| IC₅₀ of this compound | [Calculated Value] nM |

| Hill Slope | [Calculated Value] |

| R² | [Calculated Value] |

V. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase assay protocol.

Caption: Workflow for the this compound in vitro kinase assay.

B. Signaling Pathway

To provide a relevant signaling pathway, the specific target kinase of this compound must be identified. Once the target is known, a diagram illustrating its role in cellular signaling can be generated. For example, if this compound targets a kinase in the MAPK/ERK pathway, a diagram of that pathway would be included here.

Disclaimer: The specific target kinase for this compound is not publicly available. The provided protocol is a general template and must be adapted based on the specific kinase being investigated. The concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific assay.

Application Notes and Protocols for CCG-224406 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-224406 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics and is implicated in various cellular processes, including proliferation, migration, invasion, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis is a hallmark of numerous pathologies, most notably cancer and fibrotic diseases. This compound and its analogs, such as CCG-1423 and CCG-203971, function by preventing the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated gene transcription.[1][2][3][4] By inhibiting this pathway, this compound can effectively block the expression of downstream target genes involved in cell motility and matrix remodeling, making it a valuable tool for in vitro research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell proliferation, migration, invasion, and gene expression.

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling cascade is a central mechanism by which cells respond to extracellular cues and translate them into changes in gene expression that govern cell structure and function.

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations for this compound and related Rho/MRTF/SRF pathway inhibitors. These values can serve as a starting point for designing dose-response experiments. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration of this compound.

| Compound | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |

| This compound | GRK2 Inhibition | Purified enzyme | 130 nM | [5] |

| CCG-1423 | SRE-Luciferase | PC-3 | ~1 µM | [1] |

| CCG-100602 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |

| CCG-203971 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |

| Pirfenidone | MRTF Nuclear Translocation | Human Lung Fibroblasts | 50-150 µM | [6] |

Experimental Protocols

Cell Proliferation/Viability Assay (CCK-8/MTS Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability using a colorimetric assay based on the reduction of a tetrazolium salt.

Workflow:

Caption: Workflow for the cell proliferation/viability assay.

Materials:

-

Cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

Workflow:

Caption: Workflow for the wound healing/scratch assay.

Materials:

-

Cell line of interest

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips or a wound healing insert

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing the desired concentration of this compound (e.g., 10-25 µM) or vehicle control.

-

Capture an image of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure and compare between treated and control groups.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Workflow:

Caption: Workflow for the Transwell cell invasion assay.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell line of interest

-

Serum-free medium and complete medium

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts.

-

Add this compound at the desired concentration to the upper chamber.

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 24-48 hours.

-

Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with 0.5% crystal violet.

-

Wash the inserts with water and allow them to air dry.

-

Image and count the stained cells in several random fields under a microscope.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the expression of MRTF/SRF target genes following treatment with this compound.

Workflow:

Caption: Workflow for gene expression analysis by RT-qPCR.

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ACTA2, SRF, c-fos) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Plate cells and treat with this compound (e.g., 10-25 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with a qPCR master mix, cDNA template, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Dose-Response: The optimal concentration of this compound can vary significantly between cell lines. Always perform a dose-response curve to determine the appropriate concentration range for your specific cell type.

-

Toxicity: At higher concentrations, Rho/MRTF/SRF inhibitors can exhibit cytotoxicity.[1] It is important to distinguish between anti-proliferative/anti-migratory effects and general toxicity. Morphological assessment and viability assays can help in this regard.

-

Assay Duration: The duration of treatment with this compound should be optimized for each assay. For migration and invasion assays, the incubation time should be sufficient to observe a significant effect in the control group.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the role of the Rho/MRTF/SRF signaling pathway in various cellular processes and disease models.

References

- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors bloc ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Inhibition of MRTF activation as a clinically achievable anti-fibrotic mechanism for pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Rho/MRTF Pathway Inhibitor in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature of heart failure is adverse cardiac remodeling, which includes cardiac hypertrophy and fibrosis. The Rho/myocardin-related transcription factor (MRTF) signaling pathway has emerged as a critical regulator of cellular processes that contribute to fibrosis. Consequently, inhibitors of this pathway are of significant interest as potential therapeutics for heart failure.

This document provides detailed application notes and protocols for the preclinical evaluation of a novel Rho/MRTF pathway inhibitor, designated here as CCG-224406, in established animal models of heart failure. While specific in vivo dosage and efficacy data for this compound in cardiac models are not yet publicly available, this guide offers a comprehensive framework for its investigation based on the known roles of the Rho/MRTF pathway in fibrosis and data from structurally related compounds in other disease models.

Mechanism of Action and Therapeutic Rationale

The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton. In response to profibrotic stimuli, RhoA activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for the serum response factor (SRF), driving the transcription of genes involved in fibrosis, including alpha-smooth muscle actin (α-SMA) and various collagen isoforms.

This compound is hypothesized to inhibit this pathway, thereby reducing the expression of profibrotic genes and attenuating the development of cardiac fibrosis. This targeted action offers a promising strategy to mitigate adverse cardiac remodeling and improve cardiac function in heart failure.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical assessment of this compound in heart failure, starting with in vitro validation followed by in vivo efficacy studies in relevant animal models.

Diagram: Proposed Mechanism of Action of this compound in Cardiac Fibrosis

Caption: Signaling pathway of Rho/MRTF-mediated cardiac fibrosis and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for inducing heart failure in animal models suitable for testing the efficacy of this compound.

Protocol 1: Transverse Aortic Constriction (TAC) Model of Pressure Overload-Induced Heart Failure

This model mimics hypertension-induced heart failure by creating a pressure overload on the left ventricle.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

-

Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Surgical Preparation: Shave the chest and disinfect the surgical area.

-

Incision: Make a small horizontal incision in the upper sternum.

-

Aortic Constriction: Carefully dissect the thymus to expose the aortic arch. Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle.

-

Sham Operation: For the control group, perform the same procedure without tying the suture.

-

Closure: Close the chest and skin with sutures.

-

Post-operative Care: Administer analgesics and monitor the animal's recovery.

This compound Administration:

-

Dosage: Based on a similar compound, CCG-222740, a starting dose of 100 mg/kg/day can be explored.[1]

-

Route: Oral gavage is a common and effective route for administration.[1]

-

Frequency: Administer once daily, starting 1 week post-TAC surgery and continuing for the duration of the study (e.g., 4-8 weeks).

Protocol 2: Myocardial Infarction (MI) Model of Ischemic Heart Failure

This model replicates heart failure resulting from a heart attack.

Animal Model: Male Sprague-Dawley rats, 250-300g.

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat with ketamine/xylazine and intubate for mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.

-

Sham Operation: In the sham group, the suture is passed under the LAD but not tied.

-

Closure: Close the chest in layers.

-

Post-operative Care: Provide analgesia and monitor for recovery.

This compound Administration:

-

Dosage: A dose-ranging study should be performed, starting with a dose comparable to that used in the TAC model, adjusted for species.

-

Route: Oral gavage or intraperitoneal injection can be used.

-

Frequency: Daily administration, commencing 24 hours post-MI and continuing for the study duration (e.g., 4 weeks).

Diagram: Experimental Workflow for Preclinical Testing of this compound

Caption: A generalized workflow for evaluating this compound in animal models of heart failure.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Suggested Dosage and Administration for this compound in Heart Failure Models

| Parameter | Mouse Model (TAC) | Rat Model (MI) |

| Species | C57BL/6 Mouse | Sprague-Dawley Rat |

| Starting Dose | 100 mg/kg/day (based on CCG-222740)[1] | To be determined by allometric scaling |

| Administration Route | Oral Gavage | Oral Gavage / Intraperitoneal |

| Vehicle | To be determined based on solubility | To be determined based on solubility |

| Treatment Duration | 4-8 weeks | 4 weeks |

Table 2: Key Endpoints for Efficacy Evaluation

| Category | Parameter | Method |

| Cardiac Function | Ejection Fraction (EF%), Fractional Shortening (FS%) | Echocardiography |

| Left Ventricular Internal Diameter (LVIDd, LVIDs) | Echocardiography | |

| Heart Weight to Body Weight Ratio (HW/BW) | Post-mortem analysis | |

| Cardiac Fibrosis | Collagen Deposition | Picrosirius Red or Masson's Trichrome Staining |

| α-SMA Expression | Immunohistochemistry / Western Blot | |

| Collagen I/III Expression | qRT-PCR / Western Blot | |

| Cardiac Hypertrophy | Cardiomyocyte Cross-sectional Area | Wheat Germ Agglutinin (WGA) Staining |

| Hypertrophic Gene Expression (ANP, BNP) | qRT-PCR | |

| Target Engagement | Nuclear MRTF Levels | Immunohistochemistry / Western Blot |

Conclusion